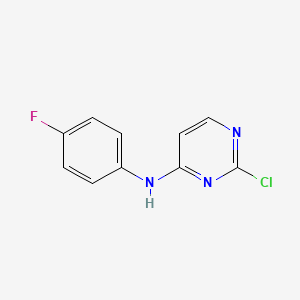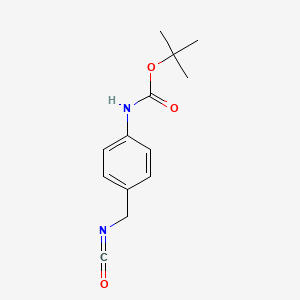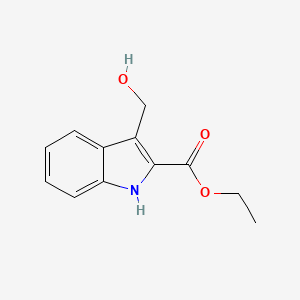
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine
Vue d'ensemble
Description
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H7ClFN3 and a molecular weight of 223.64 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine involves a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine is represented by the InChI code1S/C10H7ClFN3/c11-10-13-6-5-9(15-10)14-8-3-1-7(12)2-4-8/h1-6H,(H,13,14,15) . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine include a molecular weight of 223.63 and a molecular formula of C10H7ClFN3 .Applications De Recherche Scientifique
Anticancer Applications
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine: is a pyrimidine derivative, which is a class of compounds known for their anticancer properties . These compounds can interfere with various stages of cancer cell growth and proliferation. For instance, they can act as kinase inhibitors, disrupting the signaling pathways that cancer cells rely on to multiply. They may also inhibit DNA synthesis in rapidly dividing cells, making them effective in treating certain types of leukemia and breast cancer.
Antimicrobial and Antifungal Activities
The pyrimidine core of 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine is associated with antimicrobial and antifungal activities . This compound can be designed to target specific enzymes or pathways in microbial organisms, leading to the development of new antibiotics or antifungal agents that can combat resistant strains of bacteria and fungi.
Cardiovascular Therapeutics
Pyrimidine derivatives have been reported to exhibit cardiovascular benefits, such as antihypertensive effects . 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine could potentially be developed into drugs that manage blood pressure or treat other cardiovascular conditions by modulating the activity of certain receptors or enzymes involved in the cardiovascular system.
Anti-Inflammatory and Analgesic Effects
The compound’s ability to modulate inflammatory pathways can lead to the development of new anti-inflammatory and analgesic medications . These could offer alternative treatments for conditions like arthritis or chronic pain, where inflammation plays a key role.
Antidiabetic Properties
Pyrimidine derivatives are also explored for their potential role in treating diabetes . They can act as DPP-IV inhibitors, which help in regulating blood sugar levels. 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine could be a candidate for creating new antidiabetic drugs that help manage type 2 diabetes.
Neuroprotection and Ocular Therapeutics
Research has indicated that pyrimidine derivatives can have neuroprotective effects and may aid in the treatment of ocular conditions . 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine could contribute to the development of treatments that protect retinal ganglion cells or manage diseases of the eye.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-10-13-6-5-9(15-10)14-8-3-1-7(12)2-4-8/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMUOHUGUQBGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624606 | |
| Record name | 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |
CAS RN |
260046-12-6 | |
| Record name | 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)






